

# Application Notes and Protocols for Utilizing LTURM 36 in Kinase Activity Assays

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## Compound of Interest

Compound Name: LTURM 36

Cat. No.: B608667

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## Introduction

**LTURM 36** is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K), with distinct inhibitory concentrations for different isoforms. Specifically, it demonstrates an IC<sub>50</sub> of 0.64  $\mu$ M for PI3K $\delta$  and 5.0  $\mu$ M for PI3K $\beta$ .<sup>[1]</sup> This selectivity makes **LTURM 36** a valuable tool for investigating the specific roles of these PI3K isoforms in various cellular processes and for its potential in anticancer research.<sup>[1]</sup> The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.<sup>[2][3][4][5]</sup> These application notes provide detailed protocols for using **LTURM 36** in in vitro kinase activity assays to characterize its inhibitory effects on PI3K $\delta$  and PI3K $\beta$ .

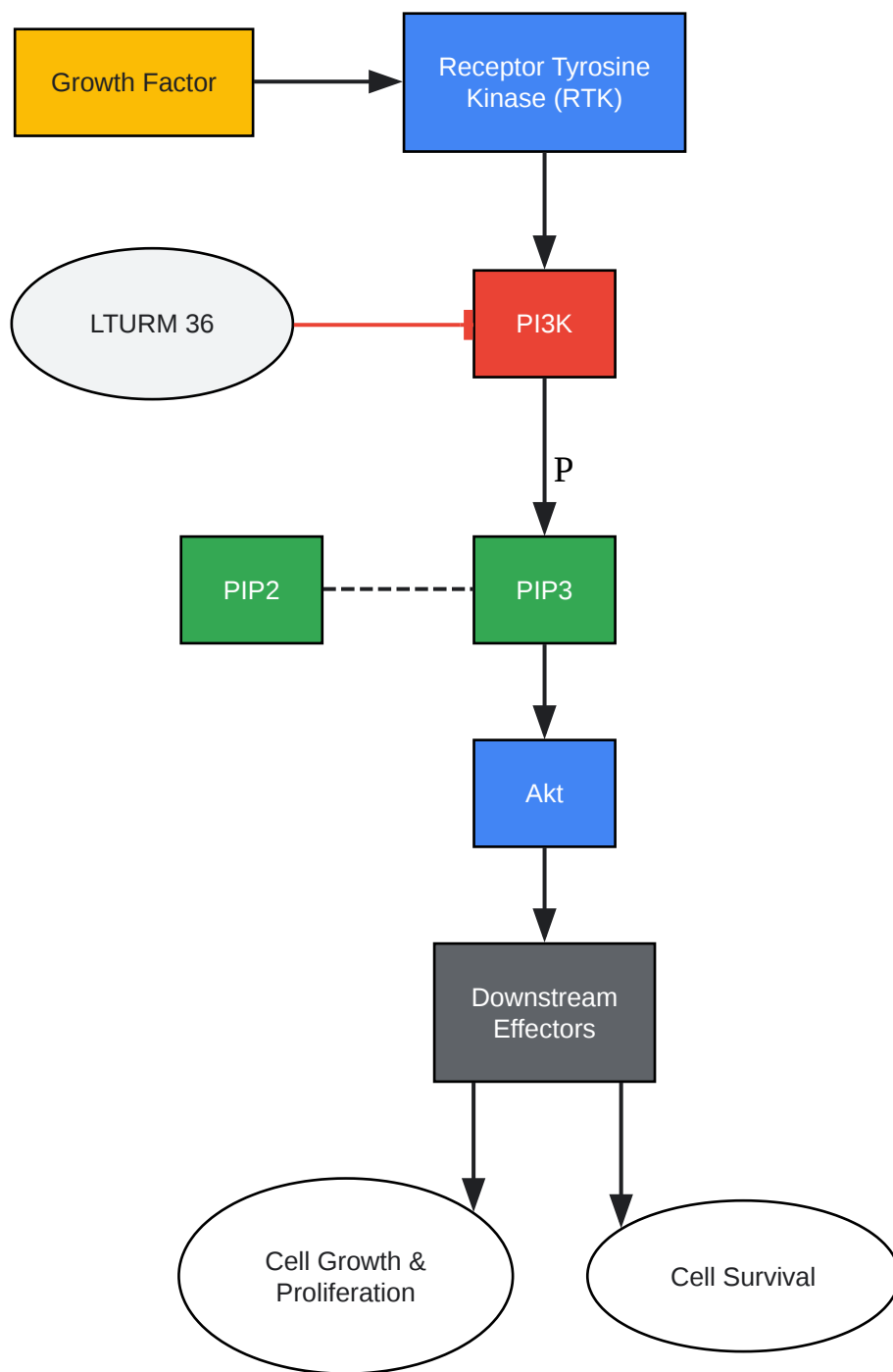
## Data Presentation

The inhibitory activity of **LTURM 36** against its primary targets is summarized in the table below. This quantitative data is crucial for designing experiments and interpreting results.

Compound	Target Kinase	IC <sub>50</sub> ( $\mu$ M)
LTURM 36	PI3K $\delta$	0.64 <sup>[1]</sup>
LTURM 36	PI3K $\beta$	5.0 <sup>[1]</sup>

## Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane.[3][6] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to regulate diverse cellular functions.[3][4][6]



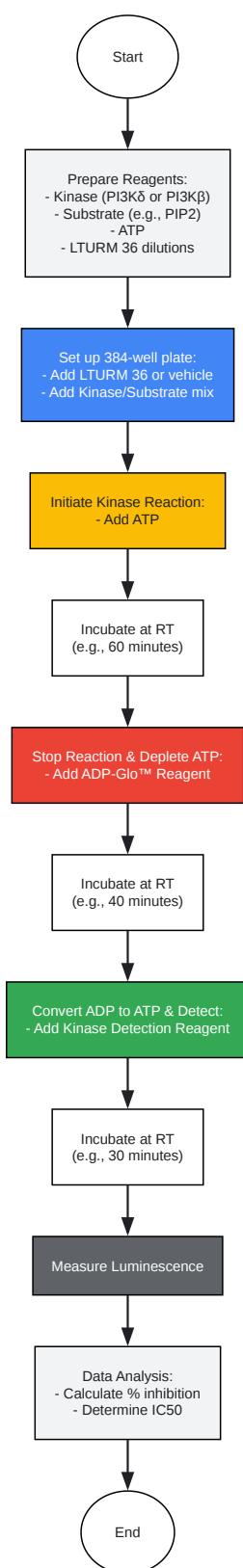
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of **LTURM 36**.

## Experimental Protocols

The following protocols describe how to perform an in vitro kinase assay to determine the inhibitory activity of **LTURM 36** on PI3K $\delta$  and PI3K $\beta$ . These protocols are adapted from established methods for measuring PI3K activity.[7][8][9][10][11] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high sensitivity and non-radioactive format.[10][11]

## Experimental Workflow



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Caption: Workflow for an in vitro kinase activity assay using a luminescence-based method.

## Materials

- Recombinant human PI3K $\delta$  (p110 $\delta$ /p85 $\alpha$ )
- Recombinant human PI3K $\beta$  (p110 $\beta$ /p85 $\alpha$ )
- PI3K Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
- Adenosine 5'-triphosphate (ATP)
- **LTURM 36**
- Dimethyl sulfoxide (DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl<sub>2</sub>, 0.025 mg/ml BSA) [\[10\]](#)
- White, opaque 384-well assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

## Protocol: In Vitro PI3K $\delta/\beta$ Kinase Activity Assay (Luminescence-based)

This protocol is designed for a 384-well plate format.[\[11\]](#)

### 1. Reagent Preparation:

- **LTURM 36** Dilutions: Prepare a serial dilution of **LTURM 36** in DMSO. A typical starting concentration for the highest dose might be 100  $\mu$ M, followed by 1:3 or 1:5 serial dilutions. Also, prepare a DMSO-only vehicle control.
- Kinase Solution: Dilute the recombinant PI3K $\delta$  or PI3K $\beta$  enzyme to the desired concentration in Kinase Buffer. The optimal enzyme concentration should be determined empirically by

performing an enzyme titration to find a concentration that results in approximately 10-30% ATP consumption.

- **Substrate Solution:** Prepare a working solution of PIP2 in the appropriate buffer as recommended by the supplier.
- **ATP Solution:** Prepare a working solution of ATP in water. The final ATP concentration in the assay should ideally be at or near the  $K_m$  of the kinase for ATP.

## 2. Assay Procedure:

- Add 0.5  $\mu$ L of the serially diluted **LTURM 36** or DMSO vehicle control to the wells of the 384-well plate.
- Prepare a master mix containing the PI3K enzyme and PIP2 substrate in Kinase Buffer. Add 4  $\mu$ L of this enzyme/substrate mixture to each well.
- Initiate the kinase reaction by adding 0.5  $\mu$ L of the ATP solution to each well.
- Incubate the plate at room temperature for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding 5  $\mu$ L of ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes.
- Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
- Incubate the plate at room temperature for 30 minutes.
- Measure the luminescence signal using a plate reader.

## 3. Data Analysis:

- The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

- Calculate the percentage of kinase inhibition for each **LTURM 36** concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the **LTURM 36** concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

## Indirect Measurement of PI3K Pathway Activity in Cells

An alternative to in vitro kinase assays is to measure the phosphorylation of downstream effectors of the PI3K pathway in cells, such as Akt.<sup>[7][12][13]</sup> Western blotting is a common technique for this purpose.

### Protocol: Western Blot Analysis of Akt Phosphorylation

#### 1. Cell Treatment and Lysis:

- Plate cells of interest and allow them to adhere overnight.
- Treat the cells with various concentrations of **LTURM 36** or DMSO for a specified time (e.g., 2 hours).
- Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration.

#### 2. SDS-PAGE and Western Blotting:

- Normalize the protein concentrations of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).



- Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473).
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip and re-probe the membrane for total Akt and a loading control (e.g., GAPDH or  $\beta$ -actin) to ensure equal protein loading.

### 3. Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the phospho-Akt signal to the total Akt signal and then to the loading control.
- A dose-dependent decrease in Akt phosphorylation upon treatment with **LTURM 36** would indicate inhibition of the PI3K pathway in a cellular context.

## Conclusion

**LTURM 36** is a valuable research tool for studying the roles of PI3K $\delta$  and PI3K $\beta$  in cellular signaling. The provided protocols offer robust methods for characterizing the inhibitory activity of **LTURM 36** in both in vitro and cellular-based assays. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

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